molecular formula C8H9N3O3 B2577943 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 957503-54-7

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No.: B2577943
CAS No.: 957503-54-7
M. Wt: 195.178
InChI Key: VLRMILATAWJGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and immunology research. This compound features a 4,5-dihydroisoxazole (isoxazoline) ring linked to a 1-methyl-1H-pyrazole moiety, a structural combination known to be associated with various bioactivities. While direct biological data on this specific compound is limited, its core structure provides a valuable template for investigating immunoregulatory functions . Researchers can utilize this compound as a key intermediate or precursor for developing novel small-molecule probes targeting inflammatory pathways. The isoxazoline ring is a recognized privileged structure in drug discovery, with derivatives demonstrating a range of activities, including immunosuppressive and anti-inflammatory properties . For instance, structurally related isoxazole derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-1β, and some function by inhibiting critical signaling pathways like NF-κB and p38 MAPK . This makes the compound particularly relevant for studies focused on autoimmune diseases, cytokine storm syndromes, and other immune-related disorders. Its potential application extends to the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new immune regulators or anti-inflammatory agents. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h3-4,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRMILATAWJGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrate that it can modulate inflammatory pathways, suggesting its use in treating conditions characterized by excessive inflammation .

Cancer Research

Recent studies highlight the compound's role in cancer research, particularly in targeting specific cancer cell lines. Its ability to induce apoptosis in tumor cells has been documented, indicating potential as an anticancer agent .

Drug Development

The unique structural attributes of this compound facilitate its use as a scaffold for developing novel pharmaceuticals. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in drug formulations .

Bioconjugation Techniques

This compound can be utilized in bioconjugation processes to create targeted drug delivery systems. Its reactive functional groups allow for conjugation with biomolecules, enhancing specificity towards target cells .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory EffectsShowed modulation of inflammatory cytokines in cell models.
Cancer Cell ApoptosisInduced cell death in several cancer cell lines through apoptosis pathways.
Drug DevelopmentExplored as a scaffold for new drug candidates with improved properties.
BioconjugationSuccessfully conjugated with antibodies for targeted delivery systems.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Substitution Effects : Ethyl-substituted analogs (e.g., CAS 907990-49-2) exhibit higher molecular weights (~223 g/mol) compared to the methyl-substituted target compound (199.32 g/mol), likely enhancing lipophilicity .
  • Saturation : The dihydroisoxazole ring in the target compound reduces ring strain compared to fully aromatic isoxazoles, possibly improving metabolic stability .

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H13N3O3
  • CAS Number: 957258-38-7
  • Molecular Weight: 223.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymes: The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes, similar to other pyrazole derivatives which have demonstrated activity against cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to related pyrazole structures have led to compounds with IC50 values in the low micromolar range against human cancer cell lines .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties are significant due to their implications in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that related compounds can inhibit COX enzymes effectively:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Pyrazole Derivative A5.400.01
Pyrazole Derivative B6271

These results indicate that modifications to the pyrazole structure can enhance anti-inflammatory activity.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including those similar to this compound:

  • Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against a panel of cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to standard treatments .
  • Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of pyrazole compounds in vivo, demonstrating their potential as safer alternatives to traditional NSAIDs with fewer gastrointestinal side effects .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-isoxazole hybrids can be generated by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux conditions, followed by hydrolysis to yield carboxylic acid derivatives . Alternative routes include thiolation or alkylation steps, depending on substituent requirements. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic agents (e.g., acetic acid).

Q. How can X-ray crystallography be applied to determine the structure of this compound?

Structural elucidation often employs SHELXL for refinement . Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Visualization tools like ORTEP-3 aid in generating thermal ellipsoid plots . Ensure data quality by verifying R-factor convergence (target < 0.05) and validating against the Cambridge Structural Database.

Q. What spectroscopic techniques are critical for characterizing this compound?

Use a combination of:

  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole/pyrazole ring vibrations (C=N, ~1600 cm⁻¹).
  • NMR : ¹H NMR resolves methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and heterocyclic carbons .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from structural analogs?

Discrepancies may stem from stereoelectronic effects or substituent positioning. For example, methylation at the pyrazole nitrogen (1-methyl vs. 1-ethyl) alters steric hindrance, impacting binding affinity. Use comparative molecular docking (e.g., AutoDock Vina) to model interactions with targets like tropomyosin-related kinase (Trk) . Validate with in vitro assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) .

Q. What computational strategies improve the accuracy of spectral predictions for this compound?

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) with experimental data. Optimize the molecular geometry and compute vibrational frequencies to match FTIR/ Raman spectra. For NMR, apply gauge-including atomic orbital (GIAO) methods to predict chemical shifts . Discrepancies >0.5 ppm in ¹H NMR may indicate solvent effects or conformational flexibility.

Q. How can high-resolution crystallographic data refine electron density maps for derivatives with disorder?

SHELXL’s TWIN and BASF commands handle twinned data by refining scale factors for overlapping domains . For disorder, use PART instructions to model alternative conformations. High-resolution data (d-spacing <1.0 Å) enable anisotropic refinement of heavy atoms. Validate with R₁(all) and wR₂ metrics, ensuring convergence to <0.07.

Q. What methodologies optimize synthetic yields while minimizing byproducts?

Employ design of experiments (DoE) to assess variables:

  • Catalyst loading : 5–20 mol% for Pd-mediated coupling .
  • Reaction time : 12–48 hours for Suzuki-Miyaura cross-coupling .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Monitor by LC-MS for intermediates like boronic esters.

Q. How do structural modifications (e.g., substituent addition) affect solubility and stability?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). For example, esterification of the carboxylic acid group may improve lipophilicity but reduce thermal stability . Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility.

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Refinement

ParameterValue/RangeReference
Temperature100 K
R₁ (all data)<0.05
Anisotropic refinementAll non-H atoms
Hydrogen placementRiding model

Q. Table 2: Synthetic Optimization via DoE

VariableOptimal RangeImpact on Yield
Catalyst (Pd(PPh₃)₄)10 mol%+25%
Reaction time24 hoursMaximizes conversion
SolventDMF/H₂O (9:1)Reduces byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.